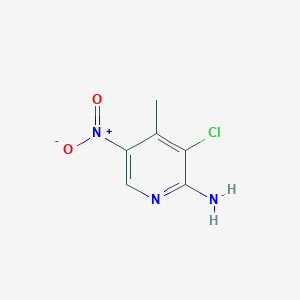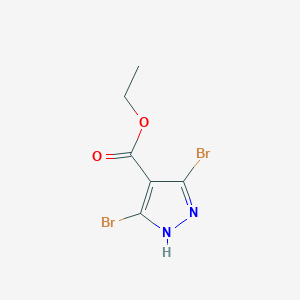![molecular formula C14H22ClN3 B3030958 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine CAS No. 116331-14-7](/img/structure/B3030958.png)
4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine
Übersicht
Beschreibung
“4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine” is a compound that contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . It has a molecular weight of 253.77 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H20ClN3/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15/h1,3-4,11H,2,5-10,15H2 .Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature .Wirkmechanismus
The mechanism of action of 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine is not fully understood, but it is thought to involve the modulation of serotonin signaling in the brain. The compound has been found to increase serotonin release and inhibit its reuptake, leading to increased serotonin activity in the brain. This may explain some of the psychoactive effects of this compound, such as changes in mood, perception, and cognition.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been found to affect the release of other neurotransmitters in the brain, such as dopamine and norepinephrine. These effects may contribute to the psychoactive properties of this compound, such as its ability to induce euphoria, hallucinations, and altered states of consciousness.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine has several advantages for use in scientific research, including its well-characterized pharmacology and its ability to selectively target serotonin receptors. However, the compound also has some limitations, such as its potential for toxicity and its limited solubility in aqueous solutions. These factors must be taken into account when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine, including:
1. Further investigation of its mechanism of action and its effects on other neurotransmitter systems in the brain.
2. Development of new compounds based on the structure of this compound with improved pharmacological properties and reduced toxicity.
3. Exploration of the potential therapeutic applications of this compound and related compounds, such as in the treatment of mood disorders or addiction.
4. Investigation of the long-term effects of this compound on brain function and behavior, including the potential for neurotoxicity or neuroplasticity.
Conclusion
This compound is a synthetic compound that has been used in scientific research for its psychoactive effects and its ability to selectively target serotonin receptors. It has a range of biochemical and physiological effects and has potential applications in the treatment of mood disorders or addiction. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine has been used in scientific research as a tool to study the serotonergic system in the brain. It has been found to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and sleep. This compound has also been shown to have affinity for other serotonin receptors, including 5-HT2A and 5-HT2C, which are involved in the regulation of appetite, cognition, and perception.
Eigenschaften
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3/c15-13-4-3-5-14(12-13)18-10-8-17(9-11-18)7-2-1-6-16/h3-5,12H,1-2,6-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKSGMTHPRQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511191 | |
| Record name | 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116331-14-7 | |
| Record name | 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate](/img/structure/B3030880.png)









